2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiophene ring and at position 1 with an acetamide group linked to a cyclopenta[d][1,3]thiazole moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-14(18-16-17-10-3-1-4-13(10)24-16)9-20-15(22)7-6-11(19-20)12-5-2-8-23-12/h2,5-8H,1,3-4,9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRZZWYJBUOVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyridazine precursors, and cyclopentathiazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
Key Observations :
- Synthetic Challenges : Low yields in analogues like 8a (10%) highlight difficulties in introducing bulky or electron-withdrawing groups, suggesting the target compound’s cyclopenta-thiazole moiety may require optimized coupling conditions .
Acetamide-Linked Heterocycles
- Cyclopenta-Thiazole vs. Thiadiazole : The target’s cyclopenta-thiazole system provides conformational restraint, unlike the flexible thiadiazole in . This rigidity could reduce metabolic degradation .
- Thiophene vs. Benzothiophene : The tetrahydrobenzothiophene in increases hydrophobicity, whereas the target’s thiophene may balance lipophilicity and solubility .
Pharmacological Potential and Limitations
- Anti-Inflammatory Activity: Analogues with pyridazinone-thiophene hybrids () show promise in silico, but empirical data for the target compound are absent .
- Metabolic Stability : The cyclopenta-thiazole’s rigidity may resist cytochrome P450 oxidation compared to flexible thiadiazole derivatives (), though in vitro assays are needed to confirm .
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a synthetic organic molecule that belongs to the class of pyridazinone derivatives. This class is recognized for its diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound suggests it may exhibit unique pharmacological properties due to the presence of thiophene and thiazole moieties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O2S2 |
| Molecular Weight | 348.44 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyridazinone derivatives often act as enzyme inhibitors by mimicking natural substrates. The thiophene ring may enhance the compound's ability to interact with biological receptors through hydrophobic interactions and hydrogen bonding.
Anticancer Activity
Recent studies suggest that similar pyridazinone derivatives have shown promising anticancer activities by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
In a study focusing on related compounds, it was observed that they exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Thiophene-containing compounds have been reported to possess antimicrobial properties. For example, studies have indicated that certain pyridazinone derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Case Studies
- Antitumor Activity
- In a comparative study involving various pyridazinone derivatives, the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the thiophene ring significantly impacted potency.
- Antimicrobial Efficacy
- Research showed that derivatives similar to this compound were effective against common pathogens in clinical settings. Disk diffusion methods revealed zones of inhibition comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
